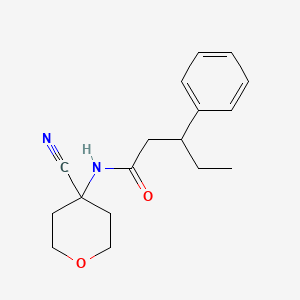

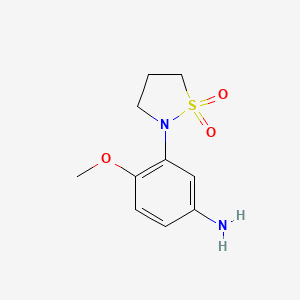

![molecular formula C20H18N4O5S B2487116 N-(4-(furan-2-carboxamido)phenyl)-6-methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide CAS No. 941982-71-4](/img/structure/B2487116.png)

N-(4-(furan-2-carboxamido)phenyl)-6-methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Compounds within the benzo[e][1,2,4]thiadiazine class, including derivatives of 2H-1,2,4-benzothiadiazine 1,1-dioxides, have garnered attention due to their diverse chemical reactions and potential biological activities. These compounds exhibit a range of pharmacological properties and serve as catalysts or intermediates in the synthesis of various heterocyclic compounds.

Synthesis Analysis

The synthesis of related benzo[e][1,2,4]thiadiazine derivatives often involves multi-component reactions (MCRs), utilizing efficient and environmentally friendly conditions. For instance, the synthesis of pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives from 2H-benzo[e][1,2,4]thiadiazine sulfonamide dioxides has been demonstrated under aqueous media, highlighting the adaptability of these compounds in green chemistry protocols (Khazaei et al., 2015).

Molecular Structure Analysis

The crystal and molecular structure of benzo[e][1,2,4]thiadiazine derivatives have been characterized through X-ray crystallography, revealing intricate hydrogen bonding patterns and stabilization mechanisms. These studies provide a foundation for understanding the structural dynamics and interaction potential of these molecules (Etsè et al., 2019).

Chemical Reactions and Properties

Benzo[e][1,2,4]thiadiazine derivatives participate in various chemical reactions, including cycloadditions, ring expansions, and oxidative cyclizations. These reactions are pivotal for the synthesis of novel compounds with potential biological activities. For example, molecular iodine has been used to facilitate oxidative cyclization reactions, leading to the formation of benzimidazoles, benzothiazoles, and benzyl-phenyl benzo[e][1,2,4]thiadiazines (Naresh et al., 2014).

科学的研究の応用

Synthesis and Chemical Reactivity

In(OTf)3-Catalyzed Synthesis : Furan-2-yl(phenyl)methanol derivatives, which share a structural motif with the compound , can undergo smooth aza-Piancatelli rearrangement with 2-aminothiophenol in the presence of In(OTf)3 to afford corresponding 3,4-dihydro-2H-benzo[b][1,4]thiazine derivatives. This method demonstrates the compound's potential utility in the synthesis of novel heterocyclic compounds, which could have implications in drug discovery and material sciences (B. Reddy et al., 2012).

Molecular Iodine Promoted Divergent Synthesis : The discovery of new classes of 2-benzyl-3-phenyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazines highlights the compound's role in facilitating innovative pathways to synthesize benzimidazole and benzothiazole derivatives. This research underscores the compound's versatility in organic synthesis, potentially leading to new pharmaceuticals or materials (Gunaganti Naresh et al., 2014).

Applications in Bio-imaging

Fluorescent Chemosensor Development : A phenoxazine-based chemosensor incorporating a furan-2-carboxamide group demonstrates the structural adaptability of compounds like the one for creating sensitive and selective sensors for metal ions. Such sensors have proven their worth in bio-imaging applications, showcasing the compound's potential in biomedical research (P. Ravichandiran et al., 2020).

作用機序

Target of Action

Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators .

Mode of Action

It is known that many functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring, such as alkyl, aryl, alkylamino, benzyl, keto, etc, are responsible for its activity .

Biochemical Pathways

Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to modulate various biochemical pathways, depending on their functional groups .

Result of Action

Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit a wide range of biological activities .

特性

IUPAC Name |

N-[4-(furan-2-carbonylamino)phenyl]-6-methyl-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O5S/c1-12-4-9-17-15(11-12)23-18(24-30(17,27)28)20(26)22-14-7-5-13(6-8-14)21-19(25)16-3-2-10-29-16/h2-11,18,23-24H,1H3,(H,21,25)(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOJXCRVKEBYSJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)S(=O)(=O)NC(N2)C(=O)NC3=CC=C(C=C3)NC(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2487034.png)

![Ethyl 4-((3-bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2487037.png)

![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2487041.png)

![4-[[2-(5-Propan-2-yltetrazol-1-yl)acetyl]amino]benzenesulfonyl fluoride](/img/structure/B2487043.png)

![5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-N-(4-ethoxyphenyl)-2-furamide](/img/structure/B2487044.png)

![6-((2-fluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2487048.png)

![ethyl N-[[3-(trifluoromethyl)phenyl]carbamothioyl]carbamate](/img/structure/B2487051.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2487055.png)